![molecular formula C18H19N3O4 B4231262 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4231262.png)
2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-methoxy-4-nitrophenyl)acetamide
Overview
Description
2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-methoxy-4-nitrophenyl)acetamide, also known as DMQX, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMQX belongs to the class of quinoline derivatives and has been found to exhibit potent antagonistic activity against glutamate receptors, specifically the AMPA subtype.
Mechanism of Action
2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-methoxy-4-nitrophenyl)acetamide acts as a competitive antagonist of AMPA receptors, binding to the receptor site and preventing the binding of glutamate, the endogenous ligand. This results in the inhibition of the excitatory neurotransmission mediated by AMPA receptors, leading to a decrease in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-methoxy-4-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to blocking LTP, 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-methoxy-4-nitrophenyl)acetamide has been found to induce seizures in animal models, suggesting that it may have proconvulsant properties. 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-methoxy-4-nitrophenyl)acetamide has also been shown to have neuroprotective effects in some studies, possibly through its ability to inhibit glutamate excitotoxicity.
Advantages and Limitations for Lab Experiments
2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-methoxy-4-nitrophenyl)acetamide has several advantages as a research tool, including its high potency and selectivity for AMPA receptors, as well as its ability to cross the blood-brain barrier. However, 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-methoxy-4-nitrophenyl)acetamide also has limitations, including its potential proconvulsant effects and the fact that it only targets one subtype of glutamate receptor.
Future Directions
There are several potential future directions for research involving 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-methoxy-4-nitrophenyl)acetamide. One area of interest is the development of more selective AMPA receptor antagonists that can target specific subtypes of the receptor. Another potential direction is the investigation of the neuroprotective effects of 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-methoxy-4-nitrophenyl)acetamide and other AMPA receptor antagonists in various disease models, such as stroke and neurodegenerative disorders. Additionally, research could focus on the potential use of 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-methoxy-4-nitrophenyl)acetamide and related compounds as therapeutic agents for the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-methoxy-4-nitrophenyl)acetamide has been widely used in scientific research for its ability to selectively block AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-methoxy-4-nitrophenyl)acetamide has been shown to be effective in blocking the expression of long-term potentiation (LTP) in hippocampal neurons, which is believed to be a cellular mechanism underlying learning and memory.
properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-(2-methoxy-4-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-17-11-14(21(23)24)8-9-15(17)19-18(22)12-20-10-4-6-13-5-2-3-7-16(13)20/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDGJZDRWMNOAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN2CCCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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